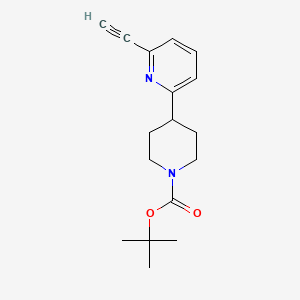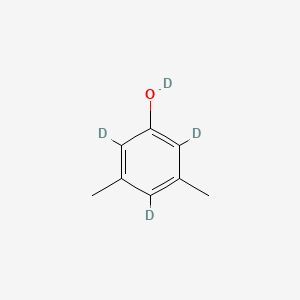
O6-Diphenylcarbamoyl-N2-isobutyrylguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O6-Diphenylcarbamoyl-N2-isobutyrylguanine is a synthetic compound used primarily as a building block in nucleic acid research. It is known for its role in the synthesis of nucleoside derivatives and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O6-Diphenylcarbamoyl-N2-isobutyrylguanine involves the protection of guanine derivatives. One common method includes the O-deacylation of O6-diphenylcarbamoyl-N2,2’,3’,5’-tetraisobutyryl derivative . The reaction conditions typically involve the use of selective blocking agents to protect reactive centers, such as the 06-atom and the N2- and N4-exoamino functions of guanine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
O6-Diphenylcarbamoyl-N2-isobutyrylguanine undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include diazomethane for methylation and selective blocking agents for protection . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are typically protected nucleoside derivatives, which are used in further nucleic acid research .
Aplicaciones Científicas De Investigación
O6-Diphenylcarbamoyl-N2-isobutyrylguanine has several scientific research applications, including:
Chemistry: Used as a synthetic building block for nucleic acid research.
Biology: Involved in the study of nucleoside derivatives and their biological functions.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of O6-Diphenylcarbamoyl-N2-isobutyrylguanine involves its role as a protective agent in nucleoside synthesis. It targets specific molecular pathways by blocking reactive centers, thereby facilitating the synthesis of desired nucleoside derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N4-Benzoylcytidine: Another protected nucleoside derivative used in similar research applications.
N1-Methylguanosine: Frequently found in tRNAs and used in methylation studies.
Uniqueness
O6-Diphenylcarbamoyl-N2-isobutyrylguanine is unique due to its specific protective groups, which offer advantages in terms of accessibility and ease of introduction and elimination . This makes it a valuable compound in nucleic acid research.
Propiedades
Fórmula molecular |
C22H20N6O3 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
[2-(2-methylpropanoylamino)-7H-purin-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C22H20N6O3/c1-14(2)19(29)26-21-25-18-17(23-13-24-18)20(27-21)31-22(30)28(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,23,24,25,26,27,29) |
Clave InChI |
ZFDFVLGKMZTIKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one](/img/structure/B12307964.png)


![tert-butyl 2-(cyanomethyl)-4-[2-[[1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12307981.png)



![rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B12308006.png)
![12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B12308008.png)
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)



![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)
